Product packaging for Isopropyl 2-oxoindoline-5-carboxylate(Cat. No.:CAS No. 1368040-13-4)

Isopropyl 2-oxoindoline-5-carboxylate

Cat. No.: B2622136
CAS No.: 1368040-13-4
M. Wt: 219.24
InChI Key: VBZMSXPZIQRZMU-UHFFFAOYSA-N
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Description

Isopropyl 2-oxoindoline-5-carboxylate is a synthetic oxindole derivative of interest in medicinal chemistry and drug discovery research. The oxindole core is a privileged scaffold in pharmaceutical development, found in several marketed drugs and bioactive molecules . This compound is specifically functionalized with an isopropyl ester group, which may influence its physicochemical properties and bioavailability, making it a valuable intermediate for researchers. Oxindole derivatives are extensively investigated for their potential to modulate various biological targets. Notably, they have shown significant activity as kinase inhibitors . Compounds like sunitinib and nintedanib, which feature the oxindole structure, are approved tyrosine kinase inhibitor drugs for cancer treatment . Other oxindole-based drugs, such as ropinirole and ziprasidone, target neurological conditions . The primary research applications for this compound include its use as a key building block in the synthesis of more complex, biologically active molecules and as a precursor for constructing combinatorial libraries in the search for new therapeutic agents . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B2622136 Isopropyl 2-oxoindoline-5-carboxylate CAS No. 1368040-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-oxo-1,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7(2)16-12(15)8-3-4-10-9(5-8)6-11(14)13-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZMSXPZIQRZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Pharmacological Target Engagement of Isopropyl 2 Oxoindoline 5 Carboxylate Analogs

Exploration of Molecular Targets for Indoline-2-one Derivatives

The pharmacological versatility of indoline-2-one derivatives stems from their ability to interact with multiple biological targets, including kinases, enzymes, and receptors. The specific substitutions on the oxindole (B195798) ring dictate the target affinity and selectivity.

Kinase Inhibition Profiles and Specificity

Indoline-2-one derivatives are widely recognized as potent kinase inhibitors, a property leveraged in the development of anticancer therapeutics. nih.govnih.govrmit.edu.vn They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking signal transduction. nih.govwikipedia.org The indolin-2-one core is considered essential for this activity. nih.govnih.gov

Receptor Tyrosine Kinases (RTKs): A primary focus for this class of compounds has been the inhibition of RTKs involved in angiogenesis and tumor cell proliferation. nih.govnih.gov

VEGFRs: Vascular Endothelial Growth Factor Receptors are key targets. The indolin-2-one scaffold is a cornerstone of many VEGFR inhibitors. nih.govrsc.org Sunitinib (B231), a prominent drug based on this structure, is a multi-kinase inhibitor that potently targets VEGFRs. nih.govwikipedia.orgmdpi.com Numerous derivatives have been synthesized that show potent inhibition of VEGFR-2 with IC50 values in the nanomolar range. rsc.orgnih.gov For instance, one derivative, compound 17a , demonstrated an IC50 value of 0.078 µM against VEGFR-2, proving more potent than sunitinib in the same assay. rsc.org Structural modifications, particularly at the C-3 position of the oxindole ring, can fine-tune the selectivity for different RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), Epidermal Growth Factor Receptor (EGFR), and Her-2. nih.govcancertreatmentjournal.com

Other RTKs: The inhibitory profile of these analogs often extends to a panel of RTKs, including PDGFR, c-Kit, Fms-like tyrosine kinase-3 (FLT3), and Colony-Stimulating Factor-1 Receptor (CSF-1R). wikipedia.orgmdpi.comwhiterose.ac.ukfrontiersin.org This multi-targeted profile is a hallmark of many indolin-2-one-based kinase inhibitors. cancertreatmentjournal.commdpi.com

Non-Receptor Tyrosine Kinases:

Bruton's Tyrosine Kinase (BTK): The oxindole scaffold has been successfully utilized to design inhibitors of BTK, a non-receptor tyrosine kinase crucial for B-cell development and activation. whiterose.ac.ukfrontiersin.orgacs.orguff.br Consequently, these inhibitors have therapeutic potential not only in cancer but also in autoimmune diseases. whiterose.ac.uk

Serine/Threonine Kinases:

PIM Kinase: The Pim kinases are a family of serine/threonine kinases implicated in cancer development. rsc.org A series of C3-functionalized oxindoles were designed as potential Pim-1 inhibitors. rsc.org One compound from this series, 4b , exhibited selective and efficient anti-Pim-1 kinase activity with an IC50 of 5 µM. rsc.org

MAPK1: While direct inhibition of MAPK1 (ERK2) is not a primary mechanism, indoline-2-one derivatives significantly modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway downstream of other targets. nih.govresearchgate.net For example, inhibition of Thioredoxin Reductase (TrxR) by certain indolin-2-one compounds leads to the activation of the p38 and JNK MAPK signaling cascades. nih.gov

Table 1: Selected Kinase Inhibition Data for Indoline-2-one Derivatives

Compound/Derivative Class Target Kinase IC50 Value Source(s)
Compound 17a VEGFR-2 0.078 µM rsc.org
Compound 10g VEGFR-2 0.087 µM rsc.org
Sunitinib VEGFR-2 0.139 µM rsc.org
Compound 20 VEGFR-2 56.74 nM nih.gov
Compound 20 EGFR ~100 nM nih.gov
Compound 9 CDK-2 9.39 nM nih.gov
Compound 4b Pim-1 5 µM rsc.org
Carbamate 6e Aurora B 16.2 nM nih.gov
Cyclopropylurea 8a Aurora B 10.5 nM nih.gov

Enzyme Inhibition

Beyond kinases, the indoline-2-one scaffold and its close analogs interact with a variety of other enzymes, demonstrating broad therapeutic potential.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 is an immunosuppressive enzyme and a significant target in cancer immunotherapy. nih.gov Structurally simple C3-substituted oxindoles have been identified as competitive inhibitors of human IDO1, with potent compounds showing IC50 values ranging from 0.19 to 0.62 μM. nih.gov These compounds also exhibit strong selectivity for IDO1 over the related TDO enzyme. nih.gov Spiro-oxindole derivatives have also been reported as effective IDO1 inhibitors, with one analog displaying an IC50 of 7.9 μM. nih.gov

HIV-1 Integrase: Indole-2-carboxylic acid derivatives, which are structurally related to indolin-2-ones, have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs). cancertreatmentjournal.comnih.govacs.org These compounds function by chelating the two catalytic Mg2+ ions within the enzyme's active site. cancertreatmentjournal.comacs.org An optimized derivative, 20a , markedly inhibited integrase with an IC50 value of 0.13 μM. acs.org

PARP-1: Poly(ADP-ribose) polymerase-1 is an enzyme critical for DNA repair. While the simple indolin-2-one core is not a classic PARP-1 inhibitor, more complex related structures like isoindolinones and indolyl-triazole hybrids have been developed as potent inhibitors. nih.govacs.org One novel isoindolinone PARP-1 inhibitor demonstrated single-digit nanomolar potency. nih.gov A synthetic methodology has been successfully applied to create potent spiro-cyclopentene-oxindole PARP1 inhibitors. acs.org

DNA Gyrase: Schiff bases derived from indoline-2,3-dione (isatin) have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase, with IC50 values in the range of 50–157 μM. nih.govmdpi.com In silico studies suggest that the indole (B1671886) moiety of some analogs may bind to the GyrB subunit of DNA gyrase. researchgate.net

Glutamate Carboxypeptidase II (GCPII): A series of N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids have been described as GCPII inhibitors, with IC50 values in the 20–50 nanomolar range. nih.gov

No significant direct inhibitory activities have been reported for indoline-2-one derivatives against enzymes such as Acetyl-CoA Carboxylase or InhA in the reviewed literature.

Receptor Modulation

The indoline-2-one framework extends its pharmacological reach to the modulation of key neuronal receptors.

NMDA Receptor: Indole-2-carboxylates have been identified as potent and competitive antagonists of the strychnine-insensitive glycine (B1666218) recognition site associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This modulatory action can influence glutamatergic neurotransmission.

Cannabinoid Receptor 1 (CB1): A class of indole-2-carboxamides has been characterized as allosteric modulators of the CB1 receptor. nih.govacs.org These compounds can enhance the binding of orthosteric agonists while simultaneously acting as functional antagonists of G-protein coupling, a phenomenon known as biased signaling. nih.govacs.org This allows for fine-tuning of the receptor's function. nih.gov

No direct modulatory effects on the GABAA receptor by indoline-2-one derivatives were identified in the surveyed scientific literature.

Cellular and Subcellular Interactions of Indoline-2-one Compounds

The engagement of molecular targets by indoline-2-one derivatives translates into the modulation of critical intracellular signaling cascades and the activation of pathways leading to programmed cell death.

Modulation of Cellular Signaling Pathways

Indoline-2-one compounds can profoundly alter cellular signaling networks that govern inflammation, cell survival, and proliferation.

Akt, MAPKs, and NF-κB Pathways: Certain 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory activity by inhibiting key signaling pathways. researchgate.net One such compound, 3-(3-hydroxyphenyl)-indolin-2-one , was shown to strongly suppress the lipopolysaccharide (LPS)-induced phosphorylation of Akt, MAPKs (including JNK, ERK, and p38), and components of the NF-κB pathway, such as p65 and IκBα. researchgate.net The modulation of MAPK signaling is a recurring theme, often occurring downstream of the primary molecular target. nih.govresearchgate.net

Cytokine Pathways: As a consequence of inhibiting pro-inflammatory signaling cascades like NF-κB and MAPKs, these compounds can suppress the production and expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Direct modulation of the PI3K/Beclin 1 autophagy pathway has not been reported as a primary mechanism of action for this class of compounds.

Induction of Apoptotic Pathways and DNA Fragmentation

A common outcome of treatment with cytotoxic indoline-2-one derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.govrsc.orgresearchgate.net This is achieved through the coordinated activation of several subcellular events.

Cell Cycle Arrest: Many indolin-2-one analogs cause cancer cells to arrest at specific phases of the cell cycle, typically the G1/S or G2/M transition, preventing cell division and sensitizing them to apoptosis. nih.govrsc.orgresearchgate.netnih.gov An increase in the sub-G1 cell population, which represents cells with fragmented DNA, is a hallmark of apoptosis induction by these compounds. researchgate.netnih.gov

Mitochondrial (Intrinsic) Pathway: The compounds frequently trigger the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential (ΔΨm) and the modulation of Bcl-2 family proteins. nih.govnih.gov Specifically, they can lead to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.govrsc.org This shift promotes the release of cytochrome c from the mitochondria, which in turn leads to the activation of initiator caspase-9 and executioner caspase-3. nih.govnih.govrsc.org The cleavage of PARP by activated caspases is another indicator of apoptosis mediated by these compounds. nih.gov

Interaction with Nucleic Acids

The indole nucleus, a core component of indoline-2-one derivatives, is recognized for its contribution to the incorporation of molecules into DNA. nih.gov Research into the interaction between indolin-2-one derivatives and nucleic acids has demonstrated that these compounds can engage with DNA through various binding modes.

An investigation into novel indolin-2-ones possessing an arylidene motif found that a derivative with an m-aminobenzylidene fragment exhibited moderate binding to DNA. nih.govrsc.org This interaction was confirmed through fluorescence quenching experiments, where the compound competed with known DNA binders, ethidium (B1194527) bromide (EB) and Hoechst, suggesting potential intercalative or groove-binding mechanisms. nih.govrsc.org Spectroscopic analysis of other indole derivatives interacting with calf thymus DNA (ctDNA) has shown changes such as hypochromic and hyperchromic effects, which are indicative of structural alterations upon binding. nih.gov

Further studies have highlighted that the nature of side chains attached to the indoline (B122111) core is crucial for these interactions. The presence of basic side chains, such as thiazolidine (B150603) and imidazolidine (B613845) rings, and free amino groups, appears to be particularly relevant for designing compounds with significant DNA binding capabilities. nih.gov

General Biological Activities of Indoline-2-one Derivatives in Academic Contexts

The indoline-2-one scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. These properties have made them a subject of extensive academic research across various therapeutic areas.

Anti-Inflammatory Mechanisms

Indoline-2-one derivatives have been extensively studied for their potent anti-inflammatory effects, which are mediated through multiple molecular mechanisms. nih.govnih.govdocumentsdelivered.com A primary mechanism involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

Research has shown that certain 3-substituted-indolin-2-one derivatives can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.comnih.govnih.gov For instance, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated high efficacy in suppressing the production and mRNA expression of TNF-α and IL-6 in a concentration-dependent manner. mdpi.comnih.gov The anti-inflammatory action of these compounds is often linked to the downregulation of major signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.govnih.gov

Furthermore, some oxindole derivatives function as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces inflammatory prostaglandins (B1171923) and leukotrienes. tandfonline.comnih.govacs.org Compound 4h, an oxindole derivative, showed potent dual inhibitory activity against COX-2 and 5-LOX, highlighting its potential as a broad-spectrum anti-inflammatory agent. tandfonline.com

Table 1: Anti-Inflammatory Activity of Selected Indoline-2-one Derivatives

Compound/Derivative Class Mechanism of Action Key Findings Reference(s)
3-(3-hydroxyphenyl)-indolin-2-one Inhibition of NO, TNF-α, IL-6; Inhibition of Akt, MAPK, NF-κB pathways Showed the highest anti-inflammatory activity among nineteen 3-substituted derivatives tested. mdpi.com, nih.gov, nih.gov
Oxindole derivative 4h Dual COX-2/5-LOX inhibition Exhibited potent dual inhibitory activity with an IC50 of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. tandfonline.com
Amino-linked indole-2-ones Inhibition of TNF-α, IL-6, COX-2, iNOS expression Compound 7i exhibited significant protection from LPS-induced septic death in mouse models. researchgate.net
General Indoline Derivatives Protection against H2O2 cytotoxicity; Inhibition of LPS-induced NO, TNF-α, IL-6 Several derivatives showed anti-inflammatory activity at picomolar to nanomolar concentrations. nih.gov

Antimicrobial Research Perspectives

The indoline-2-one framework is a promising scaffold for the development of new antimicrobial agents. Research has demonstrated the efficacy of its derivatives against a broad spectrum of pathogens, including drug-resistant strains.

Studies have reported significant antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov For example, hybrids of indolin-2-one and nitroimidazole exhibited remarkable antibacterial activities, with MIC values ranging from 0.0625 to 4 μg/mL against several bacterial strains. nih.gov Thiazolo-indolin-2-one derivatives have also shown promising antibacterial activity. nih.gov

In addition to antibacterial effects, many derivatives display notable antifungal activity, particularly against Candida species. nih.govturkjps.org Some indole-triazole derivatives were found to be more effective against C. krusei than the standard drug fluconazole. turkjps.org

The mechanisms of antimicrobial action are varied. Some derivatives act as dihydrofolate reductase (DHFR) inhibitors, a key enzyme in microbial folic acid synthesis. nih.govnih.gov For instance, one 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative displayed high selectivity for DHFR inhibition with an IC50 value of 40.71 nM. nih.gov Other mechanisms include the inhibition of quorum sensing, a bacterial communication system involved in biofilm formation and virulence. nih.gov

Table 2: Antimicrobial Activity of Selected Indoline-2-one Derivatives

Compound/Derivative Class Target Organism(s) Mechanism/Key Findings Reference(s)
Thiazolo-indolin-2-one derivatives Gram-positive & Gram-negative bacteria DHFR and quorum sensing inhibition; potent antibiofilm activity against S. aureus and P. aeruginosa. nih.gov
Indolin-2-one/nitroimidazole hybrids Gram-positive & Gram-negative bacteria Potent bactericidal activity with MIC values as low as 0.0625 μg/mL. nih.gov
Indole-thiadiazole derivative 2c Bacillus subtilis Exhibited high activity with an MIC value of 3.125 µg/mL. turkjps.org
Indole-triazole derivative 3d MRSA Demonstrated excellent activity, being more effective than ciprofloxacin. turkjps.org
Arylidene indolin-2-ones Candida species Derivatives with 3-aminophenyl or 2-pyridyl groups showed the best antifungal activities. nih.gov

Antioxidant Activity Studies

Derivatives of indoline-2-one have been identified as effective antioxidants, capable of combating oxidative stress, which is implicated in numerous pathological conditions. nih.govhilarispublisher.com Their primary mechanism of action is the scavenging of reactive oxygen species (ROS). nih.gov

The antioxidant potential of these compounds has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov Studies have shown that the antioxidant activity of some 3-substituted-2-oxindoles is concentration-dependent. nih.gov For example, derivatives with halogen substitutions at position 5 of the isatin (B1672199) ring exhibited good antioxidant activity at low concentrations (5-100 μg/ml). nih.gov

Furthermore, indoline derivatives have demonstrated significant protective effects against hydrogen peroxide (H2O2)-induced cell death in macrophages. nih.govresearchgate.net The antioxidant capacity is partly attributed to the core heterocyclic system, where the keto-enol tautomerism of the indolone moiety may play a role in initiating free radical scavenging activity. nih.govresearcher.life

Table 3: Antioxidant Activity of Selected Indoline-2-one Derivatives

Compound/Derivative Class Assay/Model Key Findings Reference(s)
3-Aroyl methylene (B1212753) indol-2-ones DPPH radical scavenging Halogen-substituted derivatives showed good antioxidant activity at low concentrations (5-100 µg/ml). nih.gov
Substituted indoline-2-ones ORAC assay, Superoxide scavenging Derivatives were found to be effective radical scavengers, suggesting potential to combat oxidative damage. nih.gov
General Indoline Derivatives H2O2-induced cytotoxicity in RAW264.7 cells All tested compounds showed significant protective effects against H2O2-induced cell death. nih.gov, researchgate.net
Sulfonamide-based Oxindoles DPPH radical scavenging Most tested compounds showed very significant antioxidant activity. nih.gov

Antiviral Activity Studies

The indoline-2-one scaffold has served as a basis for the development of compounds with potential antiviral activity against a range of RNA and DNA viruses.

Recent research has identified 2-indolinone-based derivatives that exhibit selective antiviral activities against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.gov Structure-activity relationship studies revealed that halogen substitution on the indole ring enhanced anti-RSV activity, while 1-benzyl and 5-halogen or nitro-substituted compounds were most effective against YFV. nih.gov

In the context of Human Immunodeficiency Virus (HIV), computational studies have explored 3-hydroxy-indolin-2-one derivatives as potential inhibitors of HIV-1 integrase. benthamdirect.com Molecular docking simulations indicated that these compounds could form hydrogen bonding interactions with key residues in the catalytic core domain of the enzyme, similar to known indole-based ligands. benthamdirect.com The study highlighted the importance of specific oxygen and nitrogen atoms in the molecule for these critical interactions. benthamdirect.com

Table 4: Antiviral Activity of Selected Indoline-2-one Derivatives

Compound/Derivative Class Target Virus Proposed Mechanism/Key Findings Reference(s)
2-Indolinone-based hydrazinecarbothioamides Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV) Halogen substitution increased anti-RSV activity; 1-benzyl and 5-halogen/nitro substitution increased anti-YFV activity. nih.gov
3-Hydroxy-indolin-2-one derivatives Human Immunodeficiency Virus (HIV-1) Potential inhibition of HIV-1 integrase through hydrogen bonding with catalytic residues. benthamdirect.com
General Indole-containing compounds SARS-CoV-2 The indole scaffold is being investigated as a promising pharmacophore for anti-SARS-CoV-2 agents. nih.gov

Neurobiological Activity Research

Indole-based compounds, including indoline-2-one derivatives, are being actively investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. hilarispublisher.comresearchgate.net Their neuroprotective effects are often multifactorial, targeting several pathological pathways. hilarispublisher.com

One key area of research is the development of ligands that can bind to and modulate the aggregation of misfolded proteins, a hallmark of many neurodegenerative disorders. nih.gov A series of 3-(benzylidene)indolin-2-one derivatives were evaluated for their binding to alpha-synuclein (B15492655) (α-syn) fibrils, which are characteristic of synucleinopathies like Parkinson's disease. nih.gov It was found that diene analogs with an N-benzyl group on the indoline nitrogen showed increased binding and selectivity for α-syn over other protein aggregates like beta-amyloid (Aβ) and tau. nih.gov

Other derivatives have been designed as enzyme inhibitors. For example, azaindolin-2-one derivatives have been identified as dual inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β) and tau protein aggregation, both of which are implicated in the pathology of Alzheimer's disease. mdpi.com Additionally, other indole derivatives have shown potent inhibition of cholinesterases and protective effects against NMDA-induced excitotoxicity in neuronal cell lines. mdpi.com

Table 5: Neurobiological Activity of Selected Indoline-2-one Derivatives

Compound/Derivative Class Target/Application Mechanism of Action Reference(s)
3-(Benzylidene)indolin-2-one diene analogs Alpha-synucleinopathies (e.g., Parkinson's Disease) Binding to α-synuclein fibrils with selectivity over Aβ and tau fibrils. nih.gov
Azaindolin-2-one derivative (E)-2f Alzheimer's Disease Dual inhibition of GSK3β (IC50 1.7 µM) and tau aggregation. mdpi.com
2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative Neurodegeneration Potent and selective inhibition of butyrylcholinesterase (BChE); protection against NMDA-induced excitotoxicity. mdpi.com
General Indole Derivatives Neurodegenerative Diseases Multifunctional effects including antioxidant, anti-inflammatory, and anti-protein aggregation activities. hilarispublisher.com

Computational Chemistry and in Silico Approaches in Research on Isopropyl 2 Oxoindoline 5 Carboxylate

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules, such as derivatives of Isopropyl 2-oxoindoline-5-carboxylate, and their biological targets, typically proteins.

Research on various 2-oxoindoline derivatives has demonstrated the utility of molecular docking in elucidating key binding modes. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, docking simulations have revealed that the 2-oxoindoline core can form crucial hydrogen bonds with amino acid residues in the ATP-binding domain, such as Cys919 and Glu917. nih.gov The binding orientation identified through docking often aligns well with the results of quantitative structure-activity relationship (QSAR) studies. nih.gov

In another example, molecular docking of N-substituted-2-oxoindoline benzoylhydrazines with the c-MET kinase, another important cancer target, showed that the 2-oxoindoline core fits into a hydrophobic cleft of the enzyme. nih.gov These docking studies guided the synthesis of new derivatives with improved inhibitory activity. nih.gov Similarly, docking studies of oxindole (B195798) derivatives with the urease enzyme have been used to understand the molecular interactions of active compounds within the enzyme's binding site. nih.gov

The predictive power of molecular docking is further enhanced when combined with other computational methods. For example, docking studies on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives against the SARS-CoV-2 main protease and human mast cell tryptase helped identify promising compounds based on their binding affinity and interactions. nih.gov

Table 1: Examples of Molecular Docking Studies on 2-Oxoindoline Derivatives

Derivative Class Target Protein Key Interactions/Findings
2-oxoindolin-3-ylidene thiazoles VEGFR-2 Hydrogen bonding with Cys919 and Glu917 in the hinge region. nih.gov
3-(benzylidene)indolin-2-ones CDK2 Z-diastereomers showed better docking scores than E-diastereomers. researchgate.net
α-aminophosphonates with indole-2,3-dione Tyrosine kinase, Microtubules Good binding with both enzymes, suggesting dual inhibitory action. nih.gov
N-substituted-2-oxoindoline benzoylhydrazines c-MET 2-oxoindoline core interacts with a hydrophobic cleft. nih.gov
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones SARS-CoV-2 Mpro, Human mast cell tryptase Identification of top-rated compounds based on binding energy and interactions. nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidines E. coli DNA Gyrase, C. albicans lanosterol (B1674476) 14a-demethylase Elucidation of probable antibacterial and antifungal molecular targets. mdpi.com
Spiro[indole-3,4′-pyridine]-2′-thiolates Pseudomonas aeruginosa PqsR Binding energy in the range of -5.8 to -8.2 kcal/mol. mdpi.com
3-methylene-2-oxoindoline-5-carboxamides MEK/ERK pathway Provided insights for the optimization of pathway regulators. researchgate.net

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex and to refine the binding poses obtained from docking.

In the context of 2-oxoindoline derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of the binding stability. For instance, MD simulations of 2,3-dioxoindoline derivatives complexed with the SARS-CoV-2 main protease (Mpro) demonstrated the stability of these compounds within the binding pocket over a 50 ns simulation time. ijrrjournal.com The simulations highlighted the importance of interactions within specific domains of the protein. ijrrjournal.com

Similarly, MD simulations of a 2-oxoindoline derivative in complex with the "DFG-in" conformation of c-MET kinase helped to visualize the stability of the predicted binding mode over a 500 ns simulation, confirming the key hydrogen bonding interactions. nih.gov The stability of protein-ligand complexes of 1,3-bis substituted-2-isopropylamidines with the cdk2 receptor was also assessed using MD simulations, with analysis of RMSD, RMSF, and hydrogen bonds providing theoretical validation of the complex's stability. rsc.org

Density Functional Theory (DFT) Studies for Electronic and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for understanding the electronic properties and reactivity of compounds like this compound and its derivatives.

DFT studies have been applied to oxindole derivatives to evaluate their physicochemical properties, global reactivity features, and intramolecular interactions. nih.gov These calculations can provide insights into the distribution of electron density, which is crucial for understanding how a molecule will interact with its biological target. For example, DFT calculations have been used to compare the charge transfer possibilities of different isomers of 6-chlorooxindole (B1630528) derivatives, revealing that the position of a hydroxyl group can significantly impact the electronic properties of the molecule. nih.gov

Furthermore, DFT has been used to elucidate reaction mechanisms involving 2-oxoindoline derivatives. acs.org By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways. Such studies are valuable for optimizing synthetic routes and for understanding the chemical reactivity of these compounds. rsc.org

In Silico Prediction of Theoretical Compound Characteristics for Research Design

In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. These predictive models allow researchers to assess the drug-likeness of a compound and to identify potential liabilities early in the research process, thereby saving time and resources.

For derivatives of the 2-oxoindoline scaffold, various in silico tools have been used to predict their pharmacokinetic and toxicity profiles. For example, the BOILED-Egg model has been used to predict gastrointestinal absorption and blood-brain barrier penetration of oxindole derivatives. nih.gov Such models can help in the design of compounds with improved oral bioavailability.

ADMET prediction studies on oxindole-based hybrids have been performed to assess their drug-likeness, with tools like SwissADME and Deep-PK being used to predict molecular properties. benthamdirect.com These studies often evaluate parameters such as lipophilicity (Log P), water solubility, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govresearchgate.netmdpi.com The prediction of toxicity is also a key component, with models available to estimate potential mutagenicity, carcinogenicity, and organ-specific toxicities like hepatotoxicity. nih.govnih.gov

Table 2: Predicted ADMET Properties of Selected 2-Oxoindoline Derivatives

Compound Class Predicted Property Finding
6-chlorooxindole derivatives Gastrointestinal Absorption Predicted to have good absorption based on the BOILED-Egg model. nih.gov
6-chlorooxindole derivatives Blood-Brain Barrier Penetration Predicted to cross the blood-brain barrier. nih.gov
6-chlorooxindole derivatives P-glycoprotein Interaction Predicted to not be a substrate for P-glycoprotein. nih.gov
6-chlorooxindole derivatives Plasma Protein Binding Predicted to have high plasma protein binding. nih.gov
6-chlorooxindole derivatives CYP Inhibition Predicted to inhibit major CYP450 isoforms. nih.gov
6-chlorooxindole derivatives Toxicity Hepatotoxicity was predicted as a potential liability. nih.gov
Oxindole-based hybrids Drug-likeness Found to adhere to Lipinski's rule of five and Veber's rule. benthamdirect.com
Substituted Spirooxindole-Pyrrolines Caco-2 Permeability Predicted to have moderate permeability. mdpi.com
α-aminophosphonates with indole-2,3-dione Oral Drug-like Properties Predicted to have good oral drug-like properties and be non-toxic. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process known as virtual screening, with the goal of identifying new molecules that possess the desired features and are therefore likely to be active.

This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the ligand-binding site of a target protein. mdpi.com Ligand-based virtual screening is particularly useful when the 3D structure of the target protein is unknown. youtube.com

In the context of 2-oxoindoline derivatives, pharmacophore modeling has been used to guide the design of new inhibitors. For example, the design of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives as VEGFR-2 inhibitors was inspired by the pharmacophoric features of the known inhibitor sunitinib (B231). nih.gov The key features often include a heteroaromatic ring for ATP-binding site interactions, a central aryl ring, a hydrogen bond acceptor/donor moiety, and a terminal hydrophobic group. nih.gov

Virtual screening campaigns, both ligand-based and structure-based, have been employed to discover new compounds with the 2-oxoindoline scaffold. biotech-asia.org These methods allow for the rapid and cost-effective screening of millions of compounds to identify a smaller, more manageable set for experimental testing. nih.gov

Advanced Research Methodologies and Analytical Techniques in Studying 2 Oxoindoline 5 Carboxylate Derivatives

In Vitro Assay Development and Implementation

In vitro assays are fundamental in the preliminary assessment and detailed mechanistic investigation of 2-oxoindoline-5-carboxylate derivatives. These assays, conducted in a controlled environment outside of a living organism, provide crucial data on the biological effects of these compounds at the cellular and molecular level.

Cell-based assays are instrumental in elucidating the mechanisms of action of 2-oxoindoline-5-carboxylate derivatives. These assays utilize cultured cells to study the effects of compounds on specific cellular processes.

Enzyme Activity Assays:

Derivatives of the 2-oxoindoline scaffold are frequently evaluated for their potential to inhibit various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer. Enzyme activity assays are designed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound. For instance, the inhibitory activity of novel 2-sulfanylquinazolin-4(3H)-one derivatives, which share structural similarities with the oxindole (B195798) core, was assessed against a panel of kinases including VEGFR2, EGFR, HER2, and CDK2. The results, expressed as IC50 values, quantify the concentration of the compound required to inhibit 50% of the enzyme's activity mdpi.com.

A common format for these assays is a 10-point dose-dependent screening to determine the IC50 value. The assay conditions are carefully controlled, including the concentration of the enzyme's substrate, such as ATP for kinase assays nih.gov.

Cytokine Production Assays:

To investigate the anti-inflammatory potential of 2-oxoindoline-5-carboxylate derivatives, assays that measure the production of pro-inflammatory cytokines are employed. Macrophage cell lines, such as RAW264.7, are often used for this purpose. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).

The inhibitory effect of the test compounds on the production of these inflammatory mediators is then quantified. For example, novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were screened for their ability to inhibit LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells nih.gov. The concentration of these cytokines in the cell culture supernatant can be measured using techniques like the Griess assay for NO and enzyme-linked immunosorbent assays (ELISAs) for TNF-α and IL-6.

Cellular Signaling Pathway Analysis:

To further understand the mechanism of action, researchers investigate how these compounds affect specific cellular signaling pathways. Techniques like Western blotting can be used to assess the phosphorylation status or expression levels of key proteins within a signaling cascade. For instance, the anti-inflammatory activity of certain compounds has been linked to the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway mdpi.com. By analyzing the levels of phosphorylated forms of proteins like ERK, JNK, and p38, researchers can determine if a compound's activity is mediated through the inhibition of this pathway.

Table 1: Examples of Cell-Based Assays for 2-Oxoindoline Derivatives

Assay TypeCell LineStimulusMeasured ParameterExample Compound Class
Kinase InhibitionVarious cancer cell lines-IC50 values for specific kinases2-Sulfanylquinazolin-4(3H)-ones
Cytokine ProductionRAW264.7 macrophagesLPSNO, TNF-α, IL-6 levelsIndole-2-formamide derivatives
Cellular SignalingRAW264.7 macrophagesLPSPhosphorylation of MAPK proteinsTriazolo[4,3-a]quinoxaline-1-carboxamides

Spectroscopic and Spectrometric Methods for Structural Elucidation in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of newly synthesized 2-oxoindoline-5-carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular structure of organic compounds. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework. For example, the structure of novel 2-oxoindoline derivatives is routinely confirmed by analyzing the chemical shifts, integration, and coupling patterns in their NMR spectra nih.gov. In some cases, two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for more complex structures to establish detailed correlations between protons and carbons dlsu.edu.ph.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information nih.gov.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylate group (-CO₂⁻) in these derivatives gives rise to characteristic strong absorption bands. Specifically, an asymmetric stretching vibration is typically observed in the range of 1650–1540 cm⁻¹, and a symmetric stretching vibration appears between 1450–1360 cm⁻¹ spectroscopyonline.com. The presence of other functional groups, such as the oxindole carbonyl (C=O) and N-H groups, will also produce distinct absorption bands in the IR spectrum.

Table 2: Key Spectroscopic Data for Carboxylate-Containing Compounds

TechniqueFunctional GroupTypical Absorption/Signal Range
IR SpectroscopyCarboxylate (asymmetric stretch)1650–1540 cm⁻¹
IR SpectroscopyCarboxylate (symmetric stretch)1450–1360 cm⁻¹
¹H NMRAromatic Protonsδ 6.5-8.5 ppm
¹³C NMRCarbonyl Carbonδ 160-180 ppm
Mass SpectrometryMolecular Ion Peak [M+H]⁺Corresponds to the molecular weight

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of 2-oxoindoline-5-carboxylate derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for both the purification and purity analysis of these compounds. In preparative HPLC, a mixture is separated on a column to isolate the desired compound in high purity mdpi.com. Analytical HPLC is used to determine the purity of a synthesized compound by separating it from any starting materials, byproducts, or other impurities. A common setup for the analysis of oxindole derivatives involves a C18 reverse-phase column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile liberty.edu. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Flash Column Chromatography:

For larger-scale purification, flash column chromatography is often employed. This technique uses a stationary phase, typically silica gel, and a solvent system of increasing polarity to separate the components of a mixture mdpi.com.

Crystallographic Analysis in Understanding Ligand-Protein Interactions

X-ray crystallography is a high-resolution technique that provides a three-dimensional model of a molecule's structure. It is a powerful tool for unambiguously confirming the structure of a synthesized compound and for studying its interactions with biological macromolecules, such as proteins nih.gov.

By co-crystallizing a 2-oxoindoline-5-carboxylate derivative with its target protein, researchers can obtain a detailed picture of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the compound's activity nih.gov. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The process involves obtaining high-quality crystals of the protein-ligand complex and then analyzing the diffraction pattern of X-rays passed through the crystal nih.gov.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl 2-oxoindoline-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with indole-5-carboxylic acid derivatives as precursors (e.g., methyl 5-fluoroindole-2-carboxylate) . Optimize esterification using isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or HCl), monitoring reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and characterize using NMR (¹H/¹³C) and FTIR to confirm ester formation and absence of unreacted starting materials. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization efficiency .

Q. How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in spectral data?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) using SHELX software for refinement . For conflicting NMR data (e.g., overlapping peaks), use 2D-COSY or HSQC to assign proton and carbon signals unambiguously. Cross-validate with computational methods (DFT calculations) to predict molecular geometry and compare with experimental XRD data .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions, and what experimental protocols ensure reproducibility?

  • Methodology : Conduct pH-dependent stability studies by incubating the compound in buffers (pH 1–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) and HPLC. For reactive intermediates (e.g., hydrolysis products), isolate using SPE cartridges and identify via LC-MS. Note that protonation of the oxoindoline nitrogen may occur below pH 6, altering solubility and reactivity .

Q. What strategies can address contradictions in adsorption studies involving this compound on polymer composites?

  • Methodology : Perform batch adsorption experiments under controlled conditions (pH, temperature, ionic strength). For inconsistent adsorption capacities, analyze surface charge (zeta potential) and composite porosity (BET analysis). Use Langmuir and Freundlich isotherms to distinguish monolayer vs. multilayer adsorption. If results conflict, verify polymer functionalization (e.g., FTIR for -COOH or -NH₂ groups) and replicate experiments with independent synthesis batches .

Q. How can researchers design experiments to evaluate the compound’s potential as a ligand in coordination chemistry, particularly for transition metals?

  • Methodology : Prepare metal complexes (e.g., with Co²⁺ or Cu²⁺) in ethanol/water solutions. Characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and ESI-MS. For ambiguous stoichiometry, conduct Job’s plot analysis or use molar ratio methods. Compare stability constants (log K) with analogous ligands (e.g., indole-2-carboxylates) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended to resolve discrepancies in biological activity data for derivatives of this compound?

  • Methodology : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC₅₀ values across derivatives. For outliers, verify assay conditions (e.g., cell line viability, solvent controls) and repeat experiments. Use principal component analysis (PCA) to identify structural descriptors (e.g., log P, polar surface area) correlating with activity .

Q. How should researchers validate computational models predicting the photophysical properties of this compound?

  • Methodology : Compare TD-DFT calculations (e.g., excitation energies) with experimental UV-Vis and fluorescence spectra. Adjust solvent parameters (PCM model) to match experimental conditions. For deviations >10 nm, re-examine basis set choice (e.g., B3LYP/6-311+G(d,p)) or consider excited-state dynamics (e.g., conical intersections) .

Tables for Key Experimental Parameters

Parameter Adsorption Study pH Stability
Optimal pH6.0 (Co²⁺), 8.0 (Cs⁺)6.0–9.0 (stable)
Equilibrium Time150 minutes24–72 hours
Temperature25°C25°C
Ionic Strength0.1 M NaClNot applicable

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.